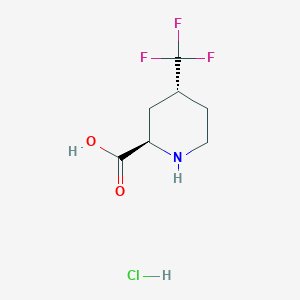

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans

Description

Chemical Structure and Properties

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans, is a fluorinated piperidine derivative characterized by a trans-configuration at the 2- and 4-positions of the piperidine ring. The trifluoromethyl (-CF₃) group at the 4-position enhances lipophilicity and metabolic stability, while the carboxylic acid moiety at the 2-position provides a site for hydrogen bonding or salt formation. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical applications.

The compound is likely used as a building block for drug candidates targeting enzymes or receptors where fluorinated groups improve binding affinity (e.g., Retinol Binding Protein 4 antagonists in ) .

Properties

Molecular Formula |

C7H11ClF3NO2 |

|---|---|

Molecular Weight |

233.61 g/mol |

IUPAC Name |

(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-11-5(3-4)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m1./s1 |

InChI Key |

AUVSQLGRTJCCRX-TYSVMGFPSA-N |

Isomeric SMILES |

C1CN[C@H](C[C@@H]1C(F)(F)F)C(=O)O.Cl |

Canonical SMILES |

C1CNC(CC1C(F)(F)F)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylates.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its role as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it particularly useful in developing drugs targeting neurological disorders.

Case Study: RBP4 Antagonists

Research has shown that derivatives of 4-(trifluoromethyl)piperidine-2-carboxylic acid can act as antagonists to retinol-binding protein 4 (RBP4), which is linked to obesity and metabolic disorders. In a study, a novel RBP4 antagonist demonstrated over 80% reduction in serum RBP4 levels in murine models, indicating potential therapeutic utility for treating nonalcoholic fatty liver disease (NAFLD) and related conditions .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals. The trifluoromethyl group contributes to increased lipophilicity, enhancing the penetration of active ingredients into plant tissues, thereby improving the efficacy of pest control products.

| Application | Description |

|---|---|

| Pest Control | Enhances the efficacy of pesticides through better absorption in plant tissues. |

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its properties contribute to improved durability and resistance to environmental degradation.

| Material Type | Benefit |

|---|---|

| Polymers | Enhanced durability and environmental resistance due to the trifluoromethyl group. |

Research Reagents

As a reagent, 4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is valuable in organic synthesis. It facilitates the exploration of new chemical pathways and the creation of complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with receptors and modulate their signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Observations :

- Stereochemistry : The trans-configuration in the target compound likely confers distinct conformational preferences compared to cis isomers (e.g., highlights cis-4-(trifluoromethyl)piperidine-2-carboxylic acid) .

- Ring Size : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered ring), affecting target binding kinetics .

- Substituent Effects : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties compared to hydroxyl or chlorophenyl groups, influencing solubility and receptor interactions .

Case Studies from Literature

- Retinol Binding Protein 4 (RBP4) Antagonists: Piperidine and pyrrolidine carboxylic acids are common scaffolds in RBP4 inhibitors (). The target compound’s trifluoromethyl group may mimic the steric and electronic effects of 2-(trifluoromethyl)phenyl substituents in compound (±)-15 from , enhancing target engagement .

- Antiviral Applications : Fluorinated piperidines, such as those in and , are utilized in protease inhibitors. The trans-configuration may align with steric requirements seen in (2R,4S)-4-(trifluoromethyl)piperidine-2-carboxylic acid derivatives .

Biological Activity

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The presence of the trifluoromethyl group enhances its pharmacological profile, influencing its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of 4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's binding affinity to various enzymes and receptors, modulating their activity. Notably, this compound has been shown to inhibit monoamine oxidase (MAO) isoforms, which are validated targets in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(trifluoromethyl)piperidine derivatives is crucial for optimizing their biological activity. Research indicates that modifications on the piperidine ring and the carboxylic acid group can significantly affect the potency and selectivity of these compounds .

Table 1: Structure-Activity Relationship Findings

| Compound | Modification | IC50 (µM) | Target |

|---|---|---|---|

| 1 | -CF3 | 5.0 | MAO-B |

| 2 | -Cl | 10.0 | MAO-A |

| 3 | -Br | 15.0 | COX-2 |

| 4 | -NO2 | 20.0 | AChE |

The table summarizes various modifications made to the core structure and their corresponding inhibitory concentrations against different targets.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Inhibition of Enzymes : The compound has been shown to inhibit MAO-A and MAO-B with varying degrees of potency. For instance, certain derivatives exhibit IC50 values in the low micromolar range, indicating strong inhibitory effects on these enzymes .

- Anti-inflammatory Effects : Compounds related to 4-(trifluoromethyl)piperidine-2-carboxylic acid have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values against COX-1 and COX-2 have been reported in the range of 20-40 µM, suggesting moderate activity .

- Cytotoxicity : Studies exploring the cytotoxic effects against cancer cell lines have shown that some derivatives can significantly reduce cell viability in MCF-7 breast cancer cells, indicating potential as anticancer agents .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines have demonstrated that derivatives of this compound can reduce oxidative stress markers and improve cell survival rates under neurotoxic conditions, suggesting a protective role against neurodegeneration .

- Cancer Research : A study evaluated the cytotoxic effects of various trifluoromethylated piperidine derivatives on different cancer cell lines. Results indicated that specific substitutions on the piperidine ring enhanced cytotoxicity, making these compounds promising candidates for further development in oncology .

Q & A

Q. How can researchers reconcile conflicting data on the compound’s metabolic pathways across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.